molecular formula C21H22O9 B1678170 Neoliquiritin CAS No. 5088-75-5

Neoliquiritin

Cat. No. B1678170
CAS RN: 5088-75-5
M. Wt: 418.4 g/mol
InChI Key: HJBUYKZTEBZNSH-ZRWXNEIDSA-N
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Description

Neoliquiritin is a flavonoid isolated from Glycyrrhiza uralensis, also known as licorice . It has been found to have anti-inflammatory activity .


Synthesis Analysis

Neoliquiritin is naturally occurring and is extracted from the roots of Glycyrrhiza uralensis . The synthesis of flavonoids like Neoliquiritin in plants can be influenced by environmental factors. For example, a study found that low stress (50 mM NaCl treatment) was most favorable for promoting the accumulation of bioactive constituents in licorice .


Molecular Structure Analysis

Neoliquiritin has a molecular formula of C21H22O9 and a molecular weight of 418.4 . Its structure includes a flavanone backbone and a glucose moiety .


Chemical Reactions Analysis

While specific chemical reactions involving Neoliquiritin are not detailed in the search results, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short lifetimes, making their study challenging .


Physical And Chemical Properties Analysis

Neoliquiritin appears as a powder . It is soluble in methanol . Its density is 1.5±0.1 g/cm3, boiling point is 741.2±60.0 °C at 760 mmHg, and flash point is 263.8±26.4 °C .

properties

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-5-6-13-14(24)8-15(29-16(13)7-12)10-1-3-11(23)4-2-10/h1-7,15,17-23,25-27H,8-9H2/t15-,17+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBUYKZTEBZNSH-ZRWXNEIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317518
Record name Neoliquiritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neoliquiritin

CAS RN

5088-75-5
Record name Neoliquiritin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5088-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neoliquiritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005088755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoliquiritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOLIQUIRITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X51Y867TK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
290
Citations
X Meng, H Li, F Song, C Liu, Z Liu… - Chinese Journal of …, 2009 - Wiley Online Library
… , their fragmentations corresponded with those of liquiritin and neoliquiritin, respectively. So we can draw the conclusion that compound 3 is liquiritin and compound 4 is neoliquiritin. …
Number of citations: 16 onlinelibrary.wiley.com
H Bai, F Bao, X Fan, S Han, W Zheng… - Journal of separation …, 2020 - Wiley Online Library
Glycyrrhiza uralensis Fisch., known as licorice, is one of the most famous traditional Chinese medicines. In this study, we perform a metabolome analysis using liquid chromatography–…
S Gou, M He, B Li, N Zhu, J Ni - Natural product research, 2021 - Taylor & Francis
This work aimed to investigate the hepatoprotective effect of total flavonoids from Glycyrrhiza uralensis. The main compounds in licorice total flavonoids (LTF) were isolated from …
Number of citations: 34 www.tandfonline.com
J Wang, J Li, X Wu, S Liu, H Li… - … and Applied Biochemistry, 2017 - Wiley Online Library
Glycyrrhiza uralensis has acquired significant importance due to its medicinal properties and health function. In this study, the quality of G. uralensis adventitious roots was evaluated in …
Number of citations: 13 iubmb.onlinelibrary.wiley.com
ZJ Rong, GS Hu, SY Lin, T Yan, N Li, Y Zhao, JM Jia… - Molecules, 2020 - mdpi.com
Three new isoflavone glucosides, kudonol A−C (1–3), two new ester derivatives of phenylpropanoid, kudolignan A and B (4–5) and five known compounds, (−)-maackiain (6), …
Number of citations: 11 www.mdpi.com
H Ohno, D Araho, Y Uesawa, H Kagaya… - Anticancer …, 2013 - ar.iiarjournals.org
Background: The mechanism of cytotoxicity induction by flavonoids has been studied by many investigators, but their tumor specificity is not clear. To address this point, 10 licorice …
Number of citations: 30 ar.iiarjournals.org
G Zhu, S Ma, X Li, P Zhang, L Tang, L Cao, A Liu… - Journal of …, 2018 - Elsevier
… Further, liquiritin apioside, isoliquiritin and neoliquiritin exhibited almost no effect on I Nav 1.4. These findings showed that glycyrrhizic acid reached a maximum concentration of 49.15 …
Number of citations: 19 www.sciencedirect.com
NM Ammar, SSED El-Hawary… - International …, 2012 - search.proquest.com
The aim of this study was the isolation, identification of the bioactive ingredients of Glycyrrhiza glabra L. Family Leguminosae, as well as the evaluation of their efficacy and ability to …
Number of citations: 15 search.proquest.com
JZ Zhang, WY Gao, Y Gao, DL Liu… - Acta Physiologiae …, 2011 - Springer
… neoliquiritin and isoliquiritin have the same molecular weight 418, their structures are different. Liquiritin and neoliquiritin … in the MS 2 spectrum of neoliquiritin and the fragment of [M + H-…
Number of citations: 26 link.springer.com
T Li, S Hua, J Ma, L Dong, F Xu, X Fu - Journal of Analytical Methods …, 2020 - hindawi.com
Glycyrrhiza uralensis Fisch. is used in large quantities in traditional Chinese medicine. It contains flavonoids, saponins, and polysaccharides, with flavonoids being the main active …
Number of citations: 14 www.hindawi.com

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